molecular formula C₁₉H₂₃N₇O₅S B017835 Saenta CAS No. 130117-76-9

Saenta

Cat. No. B017835
M. Wt: 461.5 g/mol
InChI Key: OAFPVFZXWPVEBS-NVQRDWNXSA-N
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Description

Saenta, known chemically as 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), and its analogues have been synthesized and studied for their binding to the human equilibrative nucleoside transporter 1 (hENT1), which is significant for predicting the antitumor efficacy of gemcitabine (Robins et al., 2010).

Synthesis Analysis

Improved syntheses of SAENTA, its analogues, and fluorescent probe conjugates have been conducted to facilitate the analysis of cell-surface hENT1 levels, crucial for assessing the potential antitumor efficacy of gemcitabine. This synthesis involves S(N)Ar displacement of fluoride from 6-fluoropurine intermediates with substituted benzylamines, highlighting the compound's complex synthesis pathway (Robins et al., 2010).

Molecular Structure Analysis

The molecular structure of SAENTA is characterized by its 5'-thioadenosine backbone with an aminoethyl and a nitrobenzyl group. This structure is pivotal for its activity and interaction with the hENT1 transporter, demonstrating the importance of specific functional groups in its molecular architecture for binding specificity and efficacy.

Chemical Reactions and Properties

The conjugation of SAENTA with fluorescein-5-yl isothiocyanate (FITC) to create fluorescent probes is a notable chemical reaction, enabling the binding to hENT1 at nanomolar concentrations. This reaction showcases the chemical versatility of SAENTA and its potential for creating derivatives with significant biological applications (Robins et al., 2010).

Physical Properties Analysis

While specific studies directly detailing the physical properties of SAENTA were not found, the synthesis and application processes hint at its solid state at room temperature, solubility in organic solvents used for fluorescence tagging, and stability sufficient for in vitro and in vivo applications.

Chemical Properties Analysis

SAENTA's chemical properties, including its ability to undergo fluorescence tagging, its interaction with the hENT1 transporter, and its role in predicting gemcitabine efficacy, highlight its chemical reactivity and biological relevance. Its specific binding to hENT1 and the subsequent effects on gemcitabine's antitumor activity underscore the critical nature of its chemical properties in therapeutic contexts (Robins et al., 2010).

Scientific Research Applications

  • Scientometrics : Saenta has applications in scientometrics, particularly in the areas of science and technology indicators, information systems, and the interaction between science and technology. It also plays a role in studying cognitive and socio-organizational structures in science and technology (Raan, 2006).

  • Biochemistry and Biomedical Research : Saenta is a novel ligand with high affinity for polypeptides associated with nucleoside transport. It is used for chromatographic purification of NBMPR-binding polypeptides in pig erythrocytes (Agbanyo et al., 1990). Additionally, SAENTA-chi 2-fluorescein is utilized as a high-affinity ligand for the equilibrative inhibitor-sensitive nucleoside transporter, facilitating rapid assessment of transport capacity by flow cytometry (Wiley et al., 1991). SAENTA-fluorescein conjugates also serve as selective plasma membrane stains for flow cytometry (Buolamwini et al., 1994).

  • High-Performance Computing and Visualization : The Scientific Applications and Visualization Group (SAVG) at NIST uses high-performance parallel computing, visualization, and machine learning to accelerate research in various scientific areas (Sims et al., 2002).

  • Biomedical Science and Personalized Medicine : Sex as a biological variable (SABV) in NIH-funded research, relevant to Saenta, improves the value of biomedical science and advances personalized medicine (Arnegard et al., 2020).

  • Cancer Research : SAENTA and its analogues can predict the potential antitumor efficacy of gemcitabine by binding to human equilibrative nucleoside transporter 1 (Robins et al., 2010).

  • Sentiment Analysis and Computational Linguistics : Sentiment analysis techniques and applications, including enhancements in algorithms and applications in various fields, are part of Saenta's research applications (Medhat et al., 2014).

  • Stress Research and Biomarkers : Salivary alpha-amylase (sAA) as a biomarker for stress-related changes in the body reflects the activity of the sympathetic nervous system, relevant to Saenta's research applications (Nater & Rohleder, 2009); (Granger et al., 2007).

  • Self-assembly in Biological Systems : Self-assembly (SA), a process where components of a system organize into ordered structures without human intervention, is connected to biological systems and falls under Saenta's research scope (Grzybowski et al., 2009).

  • Educational Research : The Science Adaptive Assessment (SAA) Tool, based on KOLB student learning styles, measures high-level skills and enhances learning process efficiency (Zulfiani et al., 2020).

  • Scientometric Analysis in Agriculture : Research on sago in India, as shown through a scientometric analysis, indicates the scope of Saenta in agricultural research (Balasubramani & Murugan, 2011).

properties

IUPAC Name

(2S,3S,4R,5R)-2-(2-aminoethylsulfanylmethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O5S/c20-5-6-32-8-13-15(27)16(28)19(31-13)25-10-24-14-17(22-9-23-18(14)25)21-7-11-1-3-12(4-2-11)26(29)30/h1-4,9-10,13,15-16,19,27-28H,5-8,20H2,(H,21,22,23)/t13-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFPVFZXWPVEBS-NVQRDWNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCN)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCN)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926604
Record name 9-[5-S-(2-Aminoethyl)-5-thiopentofuranosyl]-N-[(4-nitrophenyl)methyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saenta

CAS RN

130117-76-9
Record name 5'-S-(2-Aminoethyl)-N(6)-(4-nitrobenzyl)-5'-thioadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130117769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[5-S-(2-Aminoethyl)-5-thiopentofuranosyl]-N-[(4-nitrophenyl)methyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
MJ Robins, Y Peng, VL Damaraju… - Journal of medicinal …, 2010 - ACS Publications
… Conjugation of the pendant amino groups of SAENTA and SAHENTA with fluorescein-5-yl isothiocyanate (FITC) gave fluorescent probes that bound at nanomolar concentrations …
Number of citations: 34 pubs.acs.org
WP Gati, ARP Paterson, LM Larratt… - Blood, The Journal …, 1997 - ashpublications.org
Cytarabine (araC) is converted to araC 5′-triphosphate after entering leukemia cells as a substrate for nucleoside transport processes. This study tested the relationship between araC …
Number of citations: 123 ashpublications.org
FR Agbanyo, D Vijayalakshmi, JD Craik… - Biochemical …, 1990 - portlandpress.com
… beta-D-glucopyranoside) and applied to SAENTA-Affi-Gel 10 (SAENTA-AG10), … SAENTA-AG10 was blocked by NBAdo. The immunoreactive polypeptides were released from SAENTA-…
Number of citations: 28 portlandpress.com
JK Buolamwini, JD Craik, JS Wiley… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
… tolerant of SAENTA-conjugated structures distal to the 5 ‘-carbon of SAENTA, we envisage that a variety of reporting groups other than fluorescein may serve in SAENTA conjugates as …
Number of citations: 29 www.tandfonline.com
JS Wiley, AM Brocklebank, MB Snook… - Biochemical …, 1991 - portlandpress.com
… from the SAENTA-chi 2-fluorescein adduct was 30% that of fluorescein isothiocyanate (chi 2 is the number of atoms in the linkage between fluorescein and SAENTA). SAENTA-chi 2-…
Number of citations: 24 portlandpress.com
N Li, L Cook, C Santos, CE Cass, JR Mackey… - Analytical …, 2002 - ACS Publications
… 5-SAENTA-x8f and once with surfactant iii to remove nonspecifically bound 5-SAENTA-x8f. Cells were then centrifugally pelleted and lysed with CE buffer, releasing 5-SAENTA-x8f from …
Number of citations: 18 pubs.acs.org
BD Zlatopolskiy, A Morgenroth, EA Urusova… - Bioorganic & medicinal …, 2009 - Elsevier
… They were tested for their capability to inhibit binding of SAENTA-fluorescein to HL60 leukemia cells in flow cytometry assay and SAENTA-I (5) was determined to be the most active …
Number of citations: 2 www.sciencedirect.com
GP Jamieson, AM Brocklebank… - … : The Journal of the …, 1993 - Wiley Online Library
… the 5-carbon of the fluorophore and the amino group of SAENTA. 5-(SAENTA-x2)-fluorescein is the prototype of a family of SAENTA-based ligands but its application is limited by a low …
Number of citations: 36 onlinelibrary.wiley.com
JS Wiley, GP Jamieson, AM Brocklebank… - … and Management of …, 1992 - Springer
… in the linkage between fluorescein and SAENTA. This SAENTAx2-fluorescein ligand inhibited … Thus SAENTA-xTfluorescein appears to interact with the same site on the transporter as …
Number of citations: 2 link.springer.com
RP Sen, EG Delicado, A Alvarez, AM Brocklebank… - FEBS letters, 1998 - Elsevier
… that both 5-(SAENTA-x2)-fluorescein and 5-(SAENTA-x8)-… of neurochromaffin cells recognized 5-(SAENTA-x8)-fluorescein with high … In order to assess the specificity of 5-(SAENTA-x8)-…
Number of citations: 13 www.sciencedirect.com

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